molecular formula C21H17N3OS B14976643 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B14976643
M. Wt: 359.4 g/mol
InChI Key: SUMZEQYKBAEHIX-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide: is a complex organic compound that features a thiazolopyridine moiety linked to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Phenyl Ring: The thiazolopyridine core is then coupled with a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolopyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(m-tolyl)acetamide
  • N-(2-nitrophenyl)-2-(m-tolyl)acetamide
  • N-(3-nitrophenyl)-2-(m-tolyl)acetamide

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide is unique due to the presence of the thiazolopyridine moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H17N3OS/c1-14-5-2-6-15(11-14)12-19(25)23-17-8-3-7-16(13-17)20-24-18-9-4-10-22-21(18)26-20/h2-11,13H,12H2,1H3,(H,23,25)

InChI Key

SUMZEQYKBAEHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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